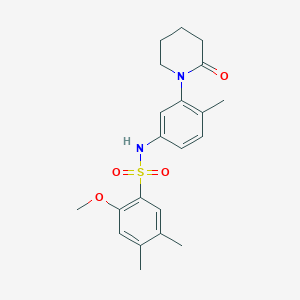
2-methoxy-4,5-dimethyl-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-4,5-dimethyl-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H26N2O4S and its molecular weight is 402.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Methoxy-4,5-dimethyl-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a compound of interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, antiproliferative effects, and structure-activity relationships (SAR).
Chemical Structure
The compound's structure can be broken down as follows:
- Core Structure : Benzenesulfonamide
- Substituents : Methoxy group at position 2, dimethyl groups at positions 4 and 5, and a piperidinyl moiety linked to a methyl-substituted phenyl group.
Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. The proposed mechanisms include:
- Microtubule Disruption : These compounds bind to the colchicine site on β-tubulin, leading to cytoskeletal disruption and subsequent cell death .
- Cell Cycle Arrest : They primarily induce cell cycle arrest in the G2/M phase, which is critical for preventing cancer cell proliferation .
Antiproliferative Activity
A series of studies have evaluated the antiproliferative effects of this compound on various cancer cell lines. The results are summarized in Table 1 below.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HT-29 (Colon Carcinoma) | 0.5 | G2/M phase arrest |
| M21 (Skin Melanoma) | 0.7 | Microtubule disruption |
| MCF7 (Breast Carcinoma) | 0.6 | Induction of apoptosis |
Table 1: Antiproliferative activity of this compound against selected cancer cell lines.
Structure-Activity Relationship (SAR)
The biological evaluation of various derivatives has led to insights into the SAR of sulfonamide compounds:
- Sulfonamide Moiety : The presence of the sulfonamide group is crucial for maintaining biological activity and mimicking other bioactive groups .
- Piperidine Substitution : Variations in the piperidine ring affect potency and selectivity against different cancer types.
- Dimethyl Substitution : The dimethyl groups enhance lipophilicity, which may improve cellular uptake and bioavailability.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Chick Chorioallantoic Membrane (CAM) Assays : In vivo studies using CAM assays demonstrated that this compound effectively blocks angiogenesis and tumor growth with minimal toxicity to developing embryos .
- Combination Therapies : Preliminary data suggest that when combined with traditional chemotherapeutics, such as paclitaxel, this compound may enhance overall efficacy through synergistic effects .
Propiedades
IUPAC Name |
2-methoxy-4,5-dimethyl-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-14-8-9-17(13-18(14)23-10-6-5-7-21(23)24)22-28(25,26)20-12-16(3)15(2)11-19(20)27-4/h8-9,11-13,22H,5-7,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPFMUNJGURZFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C)C)OC)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














